molecular formula C18H10ClN3O4S2 B4296102 2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B4296102
M. Wt: 431.9 g/mol
InChI Key: PSYPAVVACJZRSK-RKPSFQJFSA-N
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Description

2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound featuring multiple functional groups, including chloro, thiazole, thiazolidine, and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of Thiazole and Thiazolidine Rings: These rings are often synthesized through cyclization reactions involving appropriate precursors such as thioamides and α-haloketones.

    Furyl Group Introduction: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furfural or its derivatives.

    Chlorination: The chloro group is typically introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, ammonia in aqueous solution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced thiazolidine or thiazole derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of thiazole and thiazolidine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, leading to inhibition or activation of specific biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID: This compound is unique due to its specific combination of functional groups.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.

    Thiazolidine Derivatives: Compounds containing the thiazolidine ring, such as thiazolidine-2,4-dione.

    Furyl Derivatives: Compounds containing the furyl group, such as furfural.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-[5-[(Z)-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O4S2/c19-12-3-1-9(7-11(12)16(24)25)13-4-2-10(26-13)8-14-15(23)22(17(20)28-14)18-21-5-6-27-18/h1-8,20H,(H,24,25)/b14-8-,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPAVVACJZRSK-RKPSFQJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 3
2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 4
2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 5
2-CHLORO-5-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

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